molecular formula C23H16INO3 B11088021 (4Z)-4-{3-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

(4Z)-4-{3-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B11088021
M. Wt: 481.3 g/mol
InChI Key: VXBBCDSUHRLIEH-STZFKDTASA-N
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Description

  • The compound is an oxazolone derivative with a unique structure.
  • Oxazolones are heterocyclic compounds containing both an oxazole ring and a ketone functional group.
  • This specific compound features a phenyl group, an iodobenzyl ether moiety, and an oxazole ring.
  • Its systematic name is (4Z)-4-{3-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one.
  • Preparation Methods

    • Synthetic routes to this compound involve the assembly of its structural components.
    • One approach could be the condensation of an appropriate aldehyde or ketone with an amine or hydrazine, followed by cyclization.
    • Industrial production methods may involve efficient and scalable processes, but specific details would require further research.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Oxidation: Oxidative cleavage of the double bond in the phenyl group.

        Reduction: Reduction of the oxazole ring or the carbonyl group.

        Substitution: Nucleophilic substitution at the iodobenzyl ether.

    • Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NaOH).
  • Scientific Research Applications

      Medicine: Investigate its potential as a drug candidate due to its unique structure.

      Chemistry: Explore its reactivity and use it as a building block for more complex molecules.

      Industry: Assess its applications in materials science or catalysis.

  • Mechanism of Action

    • The compound’s effects depend on its specific targets.
    • It could interact with enzymes, receptors, or cellular pathways.
    • Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    Remember that this compound’s applications and mechanisms are still areas of active research, and additional studies will provide deeper insights

    Properties

    Molecular Formula

    C23H16INO3

    Molecular Weight

    481.3 g/mol

    IUPAC Name

    (4Z)-4-[[3-[(3-iodophenyl)methoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

    InChI

    InChI=1S/C23H16INO3/c24-19-10-4-7-17(12-19)15-27-20-11-5-6-16(13-20)14-21-23(26)28-22(25-21)18-8-2-1-3-9-18/h1-14H,15H2/b21-14-

    InChI Key

    VXBBCDSUHRLIEH-STZFKDTASA-N

    Isomeric SMILES

    C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)OCC4=CC(=CC=C4)I)/C(=O)O2

    Canonical SMILES

    C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)OCC4=CC(=CC=C4)I)C(=O)O2

    Origin of Product

    United States

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